molecular formula C4H8N6 B7784690 Pyridazine-3,4,5,6-tetramine

Pyridazine-3,4,5,6-tetramine

Cat. No.: B7784690
M. Wt: 140.15 g/mol
InChI Key: NFGAHFLBHXOYDJ-UHFFFAOYSA-N
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Description

Pyridazine-3,4,5,6-tetramine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine-3,4,5,6-tetramine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with dicarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3,4,5,6-tetramine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amines.

    Substitution: The amine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Pyridazine-3,4,5,6-tetramine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.

    Industry: It is used in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of Pyridazine-3,4,5,6-tetramine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to molecular targets.

Comparison with Similar Compounds

    Pyridazine: A simpler analog with two nitrogen atoms in the ring.

    Pyridazinone: Contains a keto group, offering different reactivity and applications.

    Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.

Uniqueness: Pyridazine-3,4,5,6-tetramine is unique due to its high degree of functionalization with four amine groups, which provides versatility in chemical modifications and potential applications. This distinguishes it from other pyridazine derivatives and similar heterocycles.

Properties

IUPAC Name

pyridazine-3,4,5,6-tetramine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6/c5-1-2(6)4(8)10-9-3(1)7/h(H4,5,8,10)(H4,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGAHFLBHXOYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NN=C1N)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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